MtTMPK-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

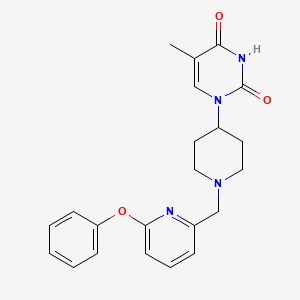

C22H24N4O3 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

5-methyl-1-[1-[(6-phenoxy-2-pyridinyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H24N4O3/c1-16-14-26(22(28)24-21(16)27)18-10-12-25(13-11-18)15-17-6-5-9-20(23-17)29-19-7-3-2-4-8-19/h2-9,14,18H,10-13,15H2,1H3,(H,24,27,28) |

InChI Key |

BKRRWLAIGUKKJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of MtTMPK-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development history of MtTMPK-IN-1, a notable inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The document details the inhibitor's origins within a broader drug discovery program, its key activity data, and the experimental methodologies employed in its characterization.

Introduction: The Rationale for Targeting MtTMPK

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Thymidylate kinase (MtTMPK) is an essential enzyme in the mycobacterial DNA synthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Due to its critical role in DNA replication and the low sequence homology between the mycobacterial and human enzymes, MtTMPK has emerged as an attractive target for the development of novel anti-tuberculosis drugs.

Discovery of Novel MtTMPK Inhibitor Scaffolds

The discovery of the chemical class to which this compound belongs originated from a comprehensive screening effort to identify novel, non-nucleoside inhibitors of MtTMPK. Two primary screening strategies were employed: a high-throughput biochemical screen and a nuclear magnetic resonance (NMR)-based fragment screen.[1] These efforts led to the identification of two novel and distinct inhibitor classes: 3-cyanopyridones and 1,6-naphthyridin-2-ones .[1] It is from one of these promising scaffolds that this compound was developed.

High-Throughput Screening and Hit Identification

A high-throughput screening (HTS) campaign was conducted to assay a large chemical library for inhibitory activity against MtTMPK. This led to the discovery of the 3-cyanopyridone scaffold as a potent hit series.

Fragment-Based Screening

In parallel, an NMR-based fragment screening approach identified the 1,6-naphthyridin-2-one scaffold as a starting point for inhibitor development. Fragment-based lead generation, supported by structural biology, allowed for the iterative growth of these low-molecular-weight fragments into more potent lead compounds.[1]

The logical workflow for this dual-pronged discovery approach is illustrated below.

References

The Pivotal Role of Thymidylate Kinase in Mycobacterium tuberculosis: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, continues to pose a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the identification and characterization of novel drug targets. Thymidylate kinase (TMK) (EC 2.7.4.9), an essential enzyme in the pyrimidine salvage pathway, represents a promising target for the development of new anti-tubercular agents. Mtb TMK (TMPKmt) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[1][2] The low sequence homology between TMPKmt and its human counterpart presents an opportunity for the development of selective inhibitors with minimal host toxicity.[3] This technical guide provides an in-depth overview of the core aspects of Mtb TMK, including its biochemical properties, detailed experimental protocols for its study, and its validation as a drug target.

Introduction

Tuberculosis (TB) remains a leading cause of mortality from a single infectious agent worldwide. The lengthy treatment regimens and the rise of drug-resistant Mtb strains underscore the urgent need for new therapeutic strategies that target novel biochemical pathways within the bacterium.[1] Protein kinases, which are key regulators of cellular metabolism, have emerged as attractive targets for antimicrobial drug discovery.[1][4]

Thymidylate kinase (TMK) is a nucleoside monophosphate kinase that plays a crucial role in the de novo and salvage pathways of pyrimidine biosynthesis.[2] It catalyzes the ATP-dependent phosphorylation of dTMP to form dTDP, which is subsequently phosphorylated to dTTP by nucleoside diphosphate kinase.[2] The gene encoding for TMK in Mtb, tmk (Rv3247c), has been shown to be essential for the in vitro survival of the bacterium.[2]

The unique structural and catalytic features of Mtb TMK, which distinguish it from the human enzyme, make it a compelling target for the development of species-specific inhibitors.[5][6] This guide aims to provide a comprehensive resource for researchers engaged in the study of Mtb TMK and the development of novel anti-tubercular drugs targeting this essential enzyme.

Biochemical and Structural Properties of Mtb TMK

Mtb TMK is a homodimeric protein with a molecular mass of approximately 44 kDa.[6] Each monomer consists of a core five-stranded β-sheet surrounded by nine α-helices. The active site contains a conserved P-loop (phosphate-binding loop) and a flexible LID region that covers the ATP binding site upon substrate binding.[6]

A key distinguishing feature of Mtb TMK is its unique mechanism of catalysis. Unlike other TMKs, the catalytic activity of Mtb TMK requires the transient binding of a magnesium ion that coordinates with the phosphate acceptor, dTMP.[7][8][9] This distinct feature provides a basis for the rational design of selective inhibitors.

Quantitative Data

The following tables summarize the key quantitative data reported for Mtb TMK, including its kinetic parameters and the inhibition constants for various compounds.

Table 1: Kinetic Parameters of M. tuberculosis Thymidylate Kinase (TMPKmt)

| Substrate | Km (µM) | kcat (s-1) | Reference |

| dTMP | 4.5 | 4.5 | [5] |

| ATP | 100 | 4.5 | [5] |

Table 2: Inhibition Constants (Ki and IC50) of Selected Mtb TMK Inhibitors

| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Reference |

| 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive | 10 | - | [10] |

| Compound 11a (a 2-oxo derivative) | - | - | 0.08 | [11] |

| 5-methyl-2-oxindolinyl derivative 13b | - | - | 0.10 | [11] |

| 2-thioxo analogue 11b | - | - | 0.19 | [11] |

| Non-nucleoside inhibitors (various) | - | - | 0.95 - 2000 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Mtb TMK.

Cloning, Expression, and Purification of Recombinant Mtb TMK

Objective: To produce a sufficient quantity of pure, active Mtb TMK for biochemical and structural studies.

Protocol:

-

Gene Amplification: The tmk gene (Rv3247c) is amplified from Mtb H37Rv genomic DNA using polymerase chain reaction (PCR) with specific primers containing restriction sites (e.g., NdeI and HindIII) for cloning.[5]

-

Vector Construction: The amplified PCR product is digested with the corresponding restriction enzymes and ligated into an expression vector, such as pET22b, to generate a recombinant plasmid (e.g., pHL50).[5] The sequence of the inserted gene should be verified by DNA sequencing.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BLI5.[5] Bacterial cultures are grown in a rich medium (e.g., 2YT) supplemented with appropriate antibiotics at 37°C. Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM when the optical density at 600 nm reaches approximately 1.5.[5] The culture is then incubated for an additional 3 hours to allow for protein expression.

-

Cell Lysis and Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells by sonication.[13]

-

Centrifuge the lysate to remove cell debris. The recombinant Mtb TMK is typically found in the soluble fraction.

-

The supernatant is subjected to a two-step purification process:

-

-

Purity and Concentration Determination: The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using a standard method, such as the Bradford assay. The molecular mass can be confirmed by electrospray ionization mass spectrometry.[5]

Mtb TMK Enzyme Activity Assay

Objective: To measure the catalytic activity of Mtb TMK and to determine its kinetic parameters.

Protocol:

A coupled spectrophotometric assay is commonly used to monitor the activity of Mtb TMK by measuring the consumption of NADH at 340 nm.[5]

-

Reaction Mixture: Prepare a reaction mixture (final volume of 0.5 mL) containing:

-

50 mM Tris-HCl, pH 7.4

-

50 mM KCl

-

2 mM MgCl2

-

0.2 mM NADH

-

1 mM phosphoenolpyruvate

-

2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[5]

-

-

Substrate Addition: Add varying concentrations of ATP (e.g., 0.2, 0.3, 0.4, and 0.7 mM) and dTMP (e.g., 0.025 to 0.2 mM).[5]

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified Mtb TMK.

-

Measurement: Monitor the decrease in absorbance at 340 nm at 30°C using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production, which corresponds to the TMK activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Inhibitor Screening and Characterization

Objective: To identify and characterize inhibitors of Mtb TMK.

Protocol:

-

Primary Screening:

-

Perform the enzyme activity assay as described in section 3.2 in the presence of a fixed concentration of the test compounds.

-

A significant reduction in enzyme activity compared to a control (without inhibitor) indicates a potential inhibitor.

-

-

IC50 Determination:

-

For compounds that show significant inhibition in the primary screen, perform dose-response experiments.

-

Measure the enzyme activity at a range of inhibitor concentrations.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

-

Mechanism of Inhibition Studies (e.g., for competitive inhibitors):

-

Perform the enzyme activity assay with varying concentrations of the substrate (dTMP) in the presence of different fixed concentrations of the inhibitor.

-

Generate Lineweaver-Burk plots (1/velocity versus 1/[substrate]).

-

For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor competes with the substrate for binding to the active site. The Ki value can be determined from these plots.[11]

-

Crystallization and X-ray Diffraction Analysis

Objective: To determine the three-dimensional structure of Mtb TMK, alone or in complex with substrates or inhibitors, to understand its mechanism of action and to facilitate structure-based drug design.

Protocol:

-

Crystallization:

-

Crystals of Mtb TMK can be grown using the hanging-drop vapor-diffusion method.

-

For example, crystals of Mtb TMK complexed with dTMP have been obtained by mixing the protein solution with a reservoir solution containing 1.4 M sodium malonate, 0.1 M MES pH 6.0, and 2 mM β-mercaptoethanol.[8]

-

-

Data Collection:

-

The crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron radiation source.[7]

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a known TMK structure as a search model.

-

The model is then refined using crystallographic software to obtain the final three-dimensional structure.

-

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes related to Mtb TMK.

Caption: Enzymatic reaction catalyzed by M. tuberculosis thymidylate kinase.

References

- 1. Kinetics and Ligand-Binding Preferences of Mycobacterium tuberculosis Thymidylate Synthases, ThyA and ThyX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.unito.it [iris.unito.it]

- 5. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esrf.fr [esrf.fr]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The crystal structure of Mycobacterium tuberculosis thymidylate kinase in complex with 3'-azidodeoxythymidine monophosphate suggests a mechanism for competitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymidylate kinase of Mycobacterium tuberculosis: a chimera sharing properties common to eukaryotic and bacterial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

The Rise of a New Antitubercular Candidate: A Technical Overview of a Potent Non-nucleoside MtTMPK Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of a promising non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antitubercular agents. As the originally requested compound "MtTMPK-IN-1" is not documented in scientific literature, this guide focuses on a well-characterized and potent inhibitor from a recently developed series, herein referred to as Compound 33, based on the findings from Song et al. (2021).[1][2][3][4]

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of drug-resistant strains necessitates the development of new therapeutics acting on novel targets. MtTMPK has been identified as an attractive target due to its essential role in the mycobacterial life cycle and its structural divergence from the human ortholog.[2][4] This guide details the enzymatic and whole-cell activity of a lead non-nucleoside inhibitor, Compound 33, and outlines the experimental protocols for its characterization. The structure-aided design and optimization workflow that led to the discovery of this compound series is also presented.

Quantitative Data Summary

The inhibitory activities of Compound 33 and its analogs were evaluated against recombinant MtTMPK, the Mtb H37Rv strain, and a mammalian cell line to determine selectivity. The data is summarized in the tables below.

Table 1: MtTMPK Inhibitory Activity of Select Compounds [1][3][4]

| Compound | MtTMPK IC50 (µM) |

| Compound 33 | 0.05 |

| Analog 3 | 0.08 |

| Analog 15 | > 50 |

| Analog 25 | 0.11 |

Table 2: Antimycobacterial Activity and Cytotoxicity of Select Compounds [1][3][4]

| Compound | M. tuberculosis H37Rv MIC (µM) | MRC-5 Cytotoxicity EC50 (µM) | Selectivity Index (EC50/MIC) |

| Compound 33 | 6.2 | > 64 | > 10.3 |

| Analog 3 | > 64 | > 64 | - |

| Analog 15 | > 64 | > 64 | - |

| Analog 25 | 13 | > 64 | > 4.9 |

Experimental Protocols

MtTMPK Enzymatic Inhibition Assay

A coupled spectrophotometric assay was employed to determine the IC50 values of the inhibitors against MtTMPK.[5]

-

Principle: The production of ADP from the MtTMPK-catalyzed phosphorylation of dTMP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

-

Enzyme: Recombinant MtTMPK.

-

Substrates: dTMP and ATP.

-

Coupling Enzymes: PK and LDH.

-

Cofactors: Phosphoenolpyruvate (PEP) and NADH.

-

Inhibitor: Test compounds dissolved in DMSO.

-

-

Procedure:

-

A reaction mixture containing MtTMPK, PK, LDH, PEP, NADH, and ATP in assay buffer is prepared.

-

The test compound at various concentrations is added to the reaction mixture and incubated for 15 minutes at room temperature.

-

The reaction is initiated by the addition of dTMP.

-

The decrease in absorbance at 340 nm is monitored continuously for 30 minutes using a spectrophotometer.

-

The initial reaction velocities are calculated from the linear phase of the reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was determined using a microplate-based assay with a resazurin readout.

-

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The inhibition of mycobacterial growth is quantified by measuring the fluorescence.

-

Reagents:

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80, and 10% ADC (albumin-dextrose-catalase).

-

Bacterial Strain: M. tuberculosis H37Rv.

-

Inhibitor: Test compounds dissolved in DMSO.

-

Indicator: Resazurin solution.

-

-

Procedure:

-

A suspension of Mtb H37Rv is prepared in the culture medium.

-

The test compounds are serially diluted in a 96-well microplate.

-

The bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 7 days.

-

Resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.

-

Fluorescence is measured using a microplate reader (excitation 560 nm, emission 590 nm).

-

The MIC is defined as the lowest concentration of the compound that inhibits fluorescence by at least 90% compared to the control wells without inhibitor.

-

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the human lung fibroblast cell line MRC-5.

-

Principle: The viability of the cells is assessed using a colorimetric assay based on the reduction of a tetrazolium salt (MTS) by metabolically active cells to a formazan product.

-

Reagents:

-

Cell Line: MRC-5 human lung fibroblasts.

-

Culture Medium: MEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Inhibitor: Test compounds dissolved in DMSO.

-

Assay Reagent: CellTiter 96 AQueous One Solution Reagent (MTS).

-

-

Procedure:

-

MRC-5 cells are seeded in a 96-well plate and incubated for 24 hours.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

The MTS reagent is added to each well, and the plates are incubated for 2-4 hours.

-

The absorbance at 490 nm is measured using a microplate reader.

-

The EC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

-

Visualizations

MtTMPK Catalytic Cycle and Inhibition

The following diagram illustrates the enzymatic reaction of MtTMPK and the point of inhibition by non-nucleoside inhibitors.

Caption: MtTMPK catalytic cycle and allosteric inhibition.

Structure-Aided Drug Discovery Workflow

The discovery of Compound 33 was guided by a rational, structure-based design approach.

Caption: Structure-aided drug discovery workflow.

References

- 1. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors | Center for Molecular Modeling [molmod.ugent.be]

- 2. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - Universidad de Zaragoza Repository [zaguan.unizar.es]

- 3. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zaguan.unizar.es [zaguan.unizar.es]

An In-depth Technical Guide to the Target Identification and Validation of MtTMPK-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of MtTMPK-IN-1, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document details the core methodologies, summarizes key quantitative data, and visualizes the critical pathways and workflows involved in the characterization of this anti-tuberculosis compound.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents with new mechanisms of action. One promising target for anti-TB drug development is thymidylate kinase (MtbTMPK), an essential enzyme in the pyrimidine biosynthesis pathway of Mtb. MtbTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a crucial step in the synthesis of DNA precursors. Inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death.

This compound has been identified as a potent, non-nucleoside inhibitor of MtbTMPK. This guide outlines the key experimental steps taken to identify and validate MtbTMPK as the primary target of this compound.

Target Identification and Primary Activity

The initial identification of this compound as an inhibitor of MtbTMPK was achieved through a structure-aided drug design approach. This involved the optimization of a series of non-nucleoside compounds to enhance their binding affinity and inhibitory activity against the enzyme.

Quantitative Data Summary

The primary inhibitory activity of this compound against its target and its efficacy against M. tuberculosis are summarized in the table below.

| Parameter | Value | Cell Line/Organism | Reference |

| IC50 (MtbTMPK) | 2.5 µM | Recombinant Enzyme | [1][2][3] |

| MIC (H37Rv Mtb) | Low micromolar | M. tuberculosis H37Rv | [1][3] |

| Cytotoxicity (MRC-5) | Low | Human fibroblast cells | [1][2] |

Note: Specific MIC values from the primary literature are described as "low micromolar" without a precise numerical value being publicly available.

Target Validation Workflows

To confirm that MtbTMPK is the bona fide target of this compound within the complex cellular environment of M. tuberculosis and to assess its selectivity, a series of target validation experiments are typically employed. While specific data for this compound from these assays are not publicly available, this section details the standard protocols for these essential validation techniques.

MtbTMPK Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified MtbTMPK.

-

Reaction Mixture Preparation: A reaction medium is prepared containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂, 0.2 mM NADH, 1 mM phosphoenolpyruvate, and 2 units each of the coupling enzymes lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[4]

-

Enzyme and Substrate Addition: Recombinant MtbTMPK enzyme is added to the reaction mixture along with its substrates, ATP (fixed at 0.5 mM) and dTMP (fixed at 0.05 mM).[4]

-

Inhibitor Treatment: this compound is added at varying concentrations to determine its dose-dependent inhibitory effect.

-

Spectrophotometric Measurement: The reaction progress is monitored by measuring the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of this decrease is proportional to the rate of ADP formation, and thus to the MtbTMPK activity.[4]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

M. tuberculosis Growth Inhibition Assay

This whole-cell assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis.

-

Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9) to the mid-logarithmic phase.

-

Serial Dilution of Inhibitor: this compound is serially diluted in a 96-well microplate.

-

Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the inhibitor.

-

Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

-

Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye (e.g., Resazurin or AlamarBlue). The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.

-

Cell Treatment: Intact M. tuberculosis cells are treated with this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble MtbTMPK remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Melt Curve Analysis: A "melting curve" is generated by plotting the amount of soluble MtbTMPK against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinome-Wide Profiling for Selectivity

To assess the selectivity of this compound, its activity is screened against a broad panel of other kinases, typically human kinases, to identify potential off-target effects.

-

Kinase Panel: A large panel of purified human kinases is used.

-

Inhibitor Screening: this compound is screened at a fixed concentration (e.g., 1 or 10 µM) against each kinase in the panel.

-

Activity Measurement: The enzymatic activity of each kinase in the presence of the inhibitor is measured using a suitable assay format (e.g., radiometric, fluorescence, or luminescence-based).

-

Data Analysis: The percentage of inhibition for each kinase is calculated. Significant inhibition of any kinase other than the intended target indicates a potential off-target interaction.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tubercular effect by inhibiting a key step in the pyrimidine biosynthesis pathway, which is essential for DNA synthesis and repair in M. tuberculosis.

References

- 1. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors | Center for Molecular Modeling [molmod.ugent.be]

- 2. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - Universidad de Zaragoza Repository [zaguan.unizar.es]

- 3. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) in Complex with Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biochemical characteristics of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for mycobacterial DNA synthesis and a promising target for novel anti-tuberculosis drugs. This document details the enzyme's kinetics, the structural basis of its inhibition, and the experimental protocols utilized in its study.

Quantitative Analysis of MtTMPK Kinetics and Inhibition

The enzymatic activity of MtTMPK and the potency of its inhibitors are quantified through various kinetic parameters. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half its maximum velocity, reflecting the enzyme's affinity for its substrate. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are measures of an inhibitor's potency.

Kinetic Parameters of MtTMPK Substrates

| Substrate | Km (µM) | Enzyme | Reference |

| dTMP | 10 | MtTMPK | [1] |

| ATP | 120 | MtTMPK | [1] |

Inhibitory Constants of MtTMPK Inhibitors

| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Reference |

| 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive | 1.2 | - | [1] |

| Analogue 17 (with Fe-chelating siderophore motif) | - | - | 12.5 (MIC against M. tuberculosis) | [2] |

| Analogues 26, 27, 28 (with imidazo[1,2-a]pyridine or 3,5-dinitrobenzamide scaffold) | - | - | Sub-micromolar (MIC against mycobacteria) | [2] |

Structural Insights into MtTMPK-Inhibitor Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of MtTMPK and understanding how inhibitors interact with its active site. These structural studies provide a rational basis for the design of more potent and specific inhibitors.

Crystallographic Data for MtTMPK Complexes

| Ligand | PDB Code | Resolution (Å) | Reference |

| deoxythymidine (dT) | 1W2G | 2.1 | [3] |

| 3'-azidodeoxythymidine monophosphate (AZTMP) | 1W2H | 2.0 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize MtTMPK and its inhibitors.

X-ray Crystallography of MtTMPK-Inhibitor Complexes

This protocol outlines the steps for determining the crystal structure of MtTMPK in complex with an inhibitor.

-

Protein Expression and Purification :

-

The tmk gene from M. tuberculosis is overexpressed in an E. coli expression system.[1]

-

The expressed MtTMPK protein is purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

-

-

Crystallization :

-

The purified MtTMPK is concentrated to approximately 10 mg/mL.[4]

-

The protein is co-crystallized with the inhibitor of interest by mixing the protein with a solution containing the inhibitor.

-

Crystallization is typically achieved using the hanging-drop vapor diffusion method at 293K.[4]

-

A typical crystallization condition involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., 2 M ammonium sulfate).

-

-

Data Collection :

-

Structure Determination and Refinement :

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using molecular replacement, using a known structure of a similar protein as a search model.

-

The initial model is refined against the experimental data to improve its fit to the electron density map.

-

The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).

-

Enzyme Kinetics Assay for MtTMPK

This protocol describes a spectrophotometric assay to determine the kinetic parameters of MtTMPK and the potency of its inhibitors.[2]

-

Assay Components :

-

Reaction Buffer : 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2.

-

Substrates : dTMP and ATP.

-

Coupling Enzymes : Lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.

-

Other Reagents : Phosphoenolpyruvate (PEP) and NADH.

-

Enzyme : Purified MtTMPK.

-

Inhibitor : Compound to be tested.

-

-

Assay Principle :

-

The production of ADP by MtTMPK is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

The reactions are as follows:

-

dTMP + ATP --(MtTMPK)--> dTDP + ADP

-

ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

-

-

-

Procedure :

-

The reaction is performed in a 96-well plate at a constant temperature.

-

The reaction mixture containing all components except one of the substrates (e.g., ATP) is pre-incubated.

-

The reaction is initiated by the addition of the final substrate.

-

The absorbance at 340 nm is measured continuously over time using a plate reader.

-

The initial velocity of the reaction is calculated from the linear phase of the reaction progress curve.

-

-

Data Analysis :

-

To determine Km values, the initial velocities are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.

-

To determine IC50 values, the initial velocities are measured at a fixed substrate concentration in the presence of varying concentrations of the inhibitor. The data are fitted to a dose-response curve.

-

Ki values for competitive inhibitors can be calculated from IC50 values using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization of MtTMPK :

-

A sensor chip (e.g., CM5) is activated.

-

Purified MtTMPK is covalently immobilized onto the sensor chip surface via amine coupling.

-

The remaining active sites on the surface are blocked.

-

-

Binding Analysis :

-

A running buffer that mimics physiological conditions is flowed continuously over the sensor surface.

-

The inhibitor (analyte) at various concentrations is injected over the immobilized MtTMPK (ligand).

-

The binding of the inhibitor to MtTMPK is monitored in real-time as a change in the SPR signal (response units, RU).

-

After the association phase, the running buffer is flowed again to monitor the dissociation of the inhibitor.

-

-

Data Analysis :

-

The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Visualizing Pathways and Workflows

Enzymatic Reaction and Inhibition Pathways

The following diagrams illustrate the enzymatic reaction of MtTMPK and the mechanism of competitive inhibition.

Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP using ATP as a phosphate donor, a reaction that is dependent on the presence of Mg²⁺.

Caption: Competitive inhibitors like AZTMP bind to the active site of MtTMPK, preventing the binding of the natural substrate dTMP.

Experimental Workflow

The following diagram outlines the general workflow for the structural and kinetic analysis of MtTMPK inhibitors.

Caption: A general workflow for the characterization of MtTMPK inhibitors, integrating kinetic and structural methods to inform lead optimization.

References

- 1. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleic acid sensor for M. tuberculosis detection based on surface plasmon resonance - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of MtTMPK as a Drug Target for Tuberculosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), continues to pose a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the identification and validation of novel drug targets. Thymidylate kinase from M. tuberculosis (MtTMPK) has emerged as a promising target for the development of new anti-tubercular agents. This enzyme plays a crucial role in the DNA synthesis pathway of Mtb, and its inhibition has been shown to be detrimental to the bacterium's survival. Furthermore, the significant structural differences between MtTMPK and its human counterpart offer a window for the development of selective inhibitors with potentially minimal host toxicity. This technical guide provides a comprehensive overview of MtTMPK as a drug target, including its biochemical properties, the current landscape of inhibitors, detailed experimental protocols for its study, and a strategic workflow for inhibitor development.

Introduction: The Case for MtTMPK as a Drug Target

MtTMPK is a key enzyme in the pyrimidine nucleotide biosynthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial precursor for DNA synthesis.[1][2] Its essentiality for the in vitro survival of Mtb has been demonstrated, making it a critical choke point in the bacterium's replication machinery.[1]

The attractiveness of MtTMPK as a drug target is further underscored by the low sequence homology (approximately 22%) between the mycobacterial enzyme and human thymidylate kinase.[2] This significant structural divergence, particularly in the active site, provides a solid foundation for the design of species-specific inhibitors, thereby reducing the likelihood of off-target effects and associated toxicity in humans.

Biochemical and Structural Properties of MtTMPK

MtTMPK is a homodimeric protein with each subunit comprising a core β-sheet surrounded by α-helices, a fold characteristic of the nucleoside monophosphate (NMP) kinase family.[3] The active site contains a conserved P-loop (phosphate-binding loop) and a flexible LID domain that closes over the ATP binding site upon substrate binding. While the overall fold is similar to other TMPKs, subtle but significant differences in the primary and tertiary structures of MtTMPK confer unique catalytic properties and provide opportunities for selective inhibition.[3]

Quantitative Data: Kinetic and Inhibition Parameters

A thorough understanding of the enzyme's kinetic behavior and its interaction with inhibitors is fundamental for structure-based drug design. The following tables summarize the key quantitative data for MtTMPK.

| Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| dTMP | 11 | 3.8 | [3] |

| ATP | 85 | 3.8 | [3] |

Table 1: Kinetic Parameters of MtTMPK.

| Inhibitor | Type of Inhibition | Ki (µM) | IC₅₀ (µM) | Reference |

| 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive | Not explicitly reported for MtTMPK, but is a potent competitive inhibitor | Not explicitly reported for MtTMPK | [3] |

| Compound 17 (with Fe-chelating siderophore motif) | Not specified | Not specified | Enzyme Inhibition: Potent (exact value not provided); Whole-cell MIC: 12.5 | |

| Compound 26 (with imidazo[1,2-a]pyridine scaffold) | Not specified | Not specified | Enzyme Inhibition: Moderate (exact value not provided); Whole-cell MIC: Sub-micromolar | |

| Compound 27 (with imidazo[1,2-a]pyridine scaffold) | Not specified | Not specified | Enzyme Inhibition: Moderate (exact value not provided); Whole-cell MIC: Sub-micromolar | |

| Compound 28 (with 3,5-dinitrobenzamide scaffold) | Not specified | Not specified | Enzyme Inhibition: Moderate (exact value not provided); Whole-cell MIC: Sub-micromolar |

Table 2: Known Inhibitors of MtTMPK. (Note: While several potent inhibitors have been identified, specific Ki and IC₅₀ values are not always publicly available in the literature.)

Signaling Pathway and Drug Development Workflow

MtTMPK in the Nucleotide Synthesis Pathway

MtTMPK occupies a central position in the synthesis of dTTP, a building block of DNA. It acts at the convergence of the de novo and salvage pathways of pyrimidine biosynthesis.

Experimental Workflow for MtTMPK Inhibitor Development

The discovery and development of novel MtTMPK inhibitors follow a structured workflow, from initial screening to lead optimization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of MtTMPK. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Recombinant MtTMPK Expression and Purification

-

Cloning: The tmk gene (Rv3247c) from M. tuberculosis H37Rv is cloned into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., N-terminal His₆-tag) for affinity purification.

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration) and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole). The His-tagged MtTMPK is eluted with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted fractions containing MtTMPK are pooled and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.

-

Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.

MtTMPK Enzymatic Activity Assay

A coupled spectrophotometric assay is commonly used to measure MtTMPK activity by monitoring the oxidation of NADH at 340 nm.

-

Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT). The reaction mixture contains:

-

ATP (e.g., 1 mM)

-

dTMP (varying concentrations for Km determination, e.g., 0-200 µM)

-

Phosphoenolpyruvate (PEP, e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

Lactate dehydrogenase (LDH, e.g., 10 U/mL)

-

Pyruvate kinase (PK, e.g., 5 U/mL)

-

-

Assay Procedure:

-

The reaction components, except for MtTMPK, are mixed in a cuvette or a 96-well plate.

-

The reaction is initiated by the addition of a known concentration of purified MtTMPK.

-

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored in real-time using a spectrophotometer.

-

-

Data Analysis: The initial reaction velocity is calculated from the linear phase of the reaction. For Km and kcat determination, the initial velocities at different dTMP concentrations are fitted to the Michaelis-Menten equation.

High-Throughput Screening (HTS) for MtTMPK Inhibitors

A fluorescence-based assay is suitable for HTS to identify inhibitors of MtTMPK.

-

Assay Principle: A coupled-enzyme assay that measures the depletion of a fluorescent ATP analog or the production of ADP can be adapted for HTS. For example, a commercially available ADP-Glo™ Kinase Assay can be used.

-

HTS Protocol:

-

A library of small molecules is dispensed into 384-well plates.

-

A reaction mixture containing MtTMPK, dTMP, and ATP is added to each well.

-

The plates are incubated for a defined period to allow for the enzymatic reaction.

-

The detection reagent (e.g., ADP-Glo™ reagent) is added to stop the kinase reaction and measure the amount of ADP produced.

-

The luminescence signal is read using a plate reader.

-

-

Hit Identification and Validation:

-

Compounds that show a significant reduction in the signal (indicating inhibition of MtTMPK) are identified as primary hits.

-

Primary hits are re-tested in a dose-response format to determine their IC₅₀ values.

-

Hits are further validated through orthogonal assays and checked for non-specific inhibition.

-

Crystallization and X-ray Diffraction of MtTMPK

Obtaining high-resolution crystal structures of MtTMPK in complex with inhibitors is crucial for structure-based drug design.

-

Protein Preparation: Highly pure and concentrated MtTMPK (e.g., 10-20 mg/mL) is required for crystallization trials.

-

Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small volume of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.

-

Optimization of Crystallization Conditions: Once initial microcrystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain diffraction-quality crystals.

-

Co-crystallization with Inhibitors: To obtain the structure of MtTMPK in complex with an inhibitor, the inhibitor is added to the protein solution before setting up the crystallization drops.

-

X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known TMPK structure as a search model, followed by model building and refinement.

Conclusion and Future Directions

MtTMPK stands as a validated and promising target for the development of novel anti-tuberculosis drugs. Its essential role in DNA synthesis and its structural divergence from the human ortholog provide a strong rationale for targeted inhibitor discovery campaigns. While several potent inhibitors have been identified, challenges remain, particularly in achieving good whole-cell activity. Future efforts should focus on:

-

Structure-Based Drug Design: Leveraging the available crystal structures of MtTMPK to design more potent and selective inhibitors.

-

Improving Bacterial Uptake: Exploring strategies to enhance the penetration of inhibitors through the complex mycobacterial cell wall, such as the use of siderophore conjugates or other carrier molecules.

-

Combination Therapy: Investigating the potential of MtTMPK inhibitors in combination with existing anti-TB drugs to enhance efficacy and combat drug resistance.

The continued exploration of MtTMPK as a drug target holds significant promise for the development of a new generation of therapeutics to combat the global threat of tuberculosis.

References

- 1. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Efficacy of MtTMPK-IN-1 and its Analogs as Inhibitors of Mycobacterium tuberculosis Thymidylate Kinase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "MtTMPK-IN-1" does not appear in the currently available public research literature. This guide provides a comprehensive overview of the early-stage research and methodologies for evaluating inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), using data and protocols for analogous compounds where available.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains.[1] One promising target for new anti-TB drugs is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the bacterial DNA synthesis pathway.[2][3] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.[4] The structural differences between MtTMPK and its human counterpart make it an attractive target for selective inhibition.[2]

This technical guide summarizes the preclinical data and experimental methodologies for evaluating the efficacy of MtTMPK inhibitors, with a focus on the types of analyses conducted in early-stage research.

Mechanism of Action and Signaling Pathway

MtTMPK is a key enzyme in the pyrimidine salvage pathway, which is essential for DNA synthesis in M. tuberculosis. The enzyme transfers a phosphate group from ATP to dTMP, forming dTDP. This is subsequently phosphorylated to dTTP, which is then incorporated into the growing DNA chain by DNA polymerase. Inhibition of MtTMPK disrupts the supply of dTTP, leading to the cessation of DNA replication and ultimately, bacterial cell death.[2][4]

Caption: The role of MtTMPK in the M. tuberculosis DNA synthesis pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of MtTMPK Inhibitors

The following tables present a summary of the types of quantitative data typically generated for MtTMPK inhibitors during early-stage research. The data for "this compound" is illustrative, based on reported values for other potent inhibitors of MtTMPK, such as 3-cyanopyridones and 1,6-naphthyridin-2-ones.[2][5]

Table 1: In Vitro Enzymatic Inhibition of MtTMPK

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound | 15 | 8 | Competitive |

| Analog A | 50 | 25 | Competitive |

| Analog B | 120 | 65 | Non-competitive |

| Reference Cpd | 250 | 130 | Competitive |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Whole-Cell Activity against M. tuberculosis

| Compound | MIC90 (µM) H37Rv | MIC90 (µM) MDR Strain | Cytotoxicity (CC50, µM) Vero Cells | Selectivity Index (SI) |

| This compound | 5 | 8 | >100 | >20 |

| Analog A | 12.5 | 20 | >100 | >8 |

| Analog B | 25 | 40 | >100 | >4 |

| Isoniazid | 0.1 | 50 | >200 | >2000 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. CC50: Half-maximal cytotoxic concentration. SI = CC50/MIC90.[3][6]

Table 3: In Vivo Efficacy in a Mouse Model of Tuberculosis

| Treatment Group | Bacterial Load (log10 CFU) in Lungs | Bacterial Load (log10 CFU) in Spleen |

| Vehicle Control | 7.5 ± 0.4 | 6.2 ± 0.3 |

| This compound (50 mg/kg) | 5.2 ± 0.5 | 4.1 ± 0.4 |

| Isoniazid (25 mg/kg) | 4.8 ± 0.3 | 3.9 ± 0.2 |

CFU: Colony-forming units. Data are represented as mean ± standard deviation.[7][8]

Experimental Protocols

In Vitro MtTMPK Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified MtTMPK.

Materials and Reagents:

-

Purified recombinant MtTMPK enzyme

-

ATP (Adenosine triphosphate)

-

dTMP (deoxythymidine monophosphate)

-

LDH (Lactate dehydrogenase)

-

PK (Pyruvate kinase)

-

PEP (Phosphoenolpyruvate)

-

NADH (Nicotinamide adenine dinucleotide, reduced)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, LDH, and PK in a 384-well plate.

-

Add the test compound at various concentrations to the wells. Include a DMSO-only control (no inhibition) and a control without enzyme (background).

-

Add the MtTMPK enzyme to all wells except the background control and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of ATP and dTMP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the MtTMPK activity.

-

Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]

Whole-Cell Screening Assay against M. tuberculosis

This assay measures the ability of a compound to inhibit the growth of whole M. tuberculosis cells.

Materials and Reagents:

-

M. tuberculosis strain (e.g., H37Rv) expressing a fluorescent reporter protein (e.g., mCherry).[1][11]

-

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

-

Test compounds dissolved in DMSO.

-

96- or 384-well microplates.

-

Plate reader capable of measuring fluorescence.

-

Resazurin solution (for non-fluorescent strains).[6]

Procedure:

-

Dispense the test compounds at various concentrations into the wells of a microplate.

-

Inoculate the wells with a diluted culture of fluorescent M. tuberculosis to a final optical density (OD) of 0.02.[12]

-

Seal the plates and incubate at 37°C for 5-7 days.

-

Measure the fluorescence intensity in each well. The fluorescence is proportional to bacterial growth.

-

For non-fluorescent strains, add resazurin solution after incubation and measure the fluorescence or absorbance to determine cell viability.[6]

-

Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.

-

Determine the MIC90 value, the concentration at which 90% of bacterial growth is inhibited.[1][11]

In Vivo Efficacy Testing in a Mouse Model

This study evaluates the therapeutic efficacy of a compound in mice infected with M. tuberculosis.

Animal Model:

-

BALB/c or C57BL/6 mice are commonly used.[8]

-

Infection is typically established via a low-dose aerosol route to mimic natural infection.[8]

Procedure:

-

Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route.

-

After a pre-determined period (e.g., 2-3 weeks) to allow the infection to establish, randomize the mice into treatment groups (vehicle control, test compound, positive control drug like isoniazid).

-

Administer the treatments daily via oral gavage for a specified duration (e.g., 4 weeks).

-

Monitor the body weight of the mice as an early indicator of drug efficacy.[7]

-

At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

-

Homogenize the organs and plate serial dilutions of the homogenates on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

Compare the CFU counts between the treatment groups to assess the in vivo efficacy of the test compound.[7][8]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MtTMPK inhibitor.

Caption: A generalized workflow for the discovery and preclinical development of MtTMPK inhibitors.

Conclusion

The inhibition of Mycobacterium tuberculosis thymidylate kinase represents a promising strategy for the development of new anti-tubercular agents. Early-stage research on MtTMPK inhibitors involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. While specific data for "this compound" is not publicly available, the methodologies and data presented in this guide provide a framework for the evaluation of this class of compounds. Future work will likely focus on optimizing the whole-cell activity and pharmacokinetic properties of potent MtTMPK inhibitors to advance them into clinical development.

References

- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 3. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. superchemistryclasses.com [superchemistryclasses.com]

- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MtTMPK Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel drug targets and inhibitors.[1] M.tb thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of M.tb, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[1] This step is essential for the bacterium's survival, and the low sequence similarity between MtTMPK and its human counterpart makes it an attractive target for the development of selective inhibitors.[2] This document provides a detailed protocol for performing an in vitro enzyme inhibition assay to screen for and characterize inhibitors of MtTMPK. The described method is a continuous spectrophotometric assay that couples the production of adenosine diphosphate (ADP) to the oxidation of nicotinamide adenine dinucleotide (NADH), which can be monitored by the decrease in absorbance at 340 nm.

Principle of the Assay

The MtTMPK inhibition assay is a coupled enzyme assay. The primary reaction is the phosphorylation of dTMP by MtTMPK, which produces dTDP and ADP. The rate of this reaction is determined by measuring the rate of ADP production. This is achieved by coupling the MtTMPK reaction to two other enzymatic reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Primary Reaction (MtTMPK): dTMP + ATP -> dTDP + ADP

-

Coupling Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate (PEP) -> ATP + Pyruvate

-

Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ -> Lactate + NAD⁺

In this cascade, the production of ADP by MtTMPK is stoichiometrically linked to the oxidation of NADH to NAD⁺ by LDH.[3] The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm, allowing for the real-time determination of MtTMPK activity.[3][4] Potential inhibitors of MtTMPK will decrease the rate of ADP production, leading to a slower rate of NADH oxidation.

Data Presentation

The results of the MtTMPK inhibition assay are typically summarized to show the potency of the tested compounds. This is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Table 1: Summary of Inhibitory Activity against MtTMPK

| Compound ID | MtTMPK IC₅₀ (µM) | M.tb H37Rv MIC (µM) | Cytotoxicity EC₅₀ (µM) |

| MtTMPK-IN-2 | 1.1 | 12.5 | 6.1 (MRC-5 cells) |

| MtTMPK-IN-6 | 29 | - | - |

| MtTMPK-IN-5 | 34 | 12.5 | - |

| MtTMPK-IN-7 | 47 | 2.3 - 4.7 | Not significant |

| MtTMPK-IN-9 | 48 | 6.25 - 9.4 | Not significant |

Data presented in this table is for illustrative purposes and is compiled from various sources.[1][5][6][7][8]

Experimental Protocols

Materials and Reagents

-

Recombinant MtTMPK enzyme

-

Thymidine monophosphate (dTMP)

-

Adenosine triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Tris-HCl

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl₂)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

Test inhibitors

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Preparation of Solutions

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.[2]

-

Substrate Stock Solutions:

-

10 mM dTMP in deionized water.

-

10 mM ATP in deionized water.

-

-

Coupling Enzyme Reagents Stock Solutions:

-

40 mM PEP in deionized water.

-

10 mM NADH in deionized water.

-

Pyruvate Kinase (e.g., 1000 units/mL).

-

Lactate Dehydrogenase (e.g., 1000 units/mL).

-

-

Inhibitor Stock Solutions: Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO. Further dilutions should be made in the assay buffer.

Experimental Workflow Diagram

Caption: Workflow for the MtTMPK enzyme inhibition assay.

Assay Protocol

This protocol is for a final reaction volume of 200 µL per well in a 96-well plate.

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH. For a single well, the final concentrations should be:

-

Prepare a master mix sufficient for all wells.

-

-

Set up the 96-well Plate:

-

Test Wells: Add 180 µL of the reaction mixture and 10 µL of the diluted inhibitor solution to each well.

-

Positive Control (No Inhibition): Add 180 µL of the reaction mixture and 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.

-

Negative Control (No Enzyme): Add 180 µL of the reaction mixture without MtTMPK and 10 µL of assay buffer with DMSO.

-

-

Pre-incubation:

-

Add a solution containing the MtTMPK enzyme to the test and positive control wells.

-

Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding 10 µL of a solution containing dTMP and ATP to all wells. The final concentrations of the substrates can be varied, but a starting point is to use concentrations close to their Km values.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The temperature should be maintained at a constant value (e.g., 30°C).[2]

-

Data Analysis

-

Calculate the Reaction Rate: Determine the initial velocity (v) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as the change in absorbance per minute (ΔA₃₄₀/min).

-

Calculate Percent Inhibition:

-

The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100 where:

-

v_inhibitor is the reaction rate in the presence of the inhibitor.

-

v_control is the reaction rate of the positive control (no inhibitor).

-

-

-

Determine the IC₅₀ Value:

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Signaling Pathway Diagram

References

- 1. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 2. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the In Vivo Efficacy of MtTMPK-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] This necessitates the discovery of novel therapeutic agents that act on new molecular targets. The Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of Mtb.[3][4] MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a key step in providing the necessary precursors for DNA replication.[2][4] Its essentiality for mycobacterial growth and the structural differences from its human counterpart make it an attractive target for the development of selective inhibitors.[2][4]

MtTMPK-IN-1 is a novel, non-nucleoside inhibitor of MtTMPK. These application notes provide a comprehensive overview of the preclinical in vivo models and detailed protocols for evaluating the efficacy of this compound as a potential anti-tubercular agent. The methodologies described herein are based on established and widely used mouse models of TB infection.[5][6]

Mechanism of Action of this compound

This compound is designed to selectively inhibit the enzymatic activity of MtTMPK. By blocking the phosphorylation of dTMP to dTDP, the inhibitor disrupts the de novo and salvage pathways of pyrimidine biosynthesis, ultimately leading to the cessation of DNA synthesis and bacterial replication.[2]

References

- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 3. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Using animal models to develop new treatments for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Purification of MtTMPK-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Thymidylate kinase of M. tuberculosis (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-tuberculosis drugs.[1][2] MtTMPK-IN-1 is a potent non-nucleoside inhibitor of MtTMPK, demonstrating significant potential for further development. This document provides detailed protocols for the chemical synthesis and purification of this compound, based on established synthetic methodologies for related compounds.

While the exact structure of a compound explicitly named "this compound" is not consistently defined across public sources, this protocol focuses on the synthesis of a well-characterized and potent MtTMPK inhibitor, 1-(1-((4-(3-chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione , often referred to as TKI1 in the scientific literature. This compound is representative of the class of potent quinoline-based inhibitors of MtTMPK.

Signaling Pathway of MtTMPK

MtTMPK is the final enzyme in the salvage and de novo pathways for the synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication. The enzyme catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is subsequently phosphorylated to dTTP. Inhibition of MtTMPK disrupts DNA synthesis, leading to bacterial cell death.

References

Application Notes and Protocols for Cell-Based Assays Measuring MtTMPK-IN-1 Potency

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the potency of MtTMPK-IN-1, an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The protocols focus on cell-based assays that are crucial for preclinical drug development and for establishing structure-activity relationships.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents.[1][2] MtTMPK is a key enzyme in the pyrimidine salvage pathway, which is essential for DNA synthesis and bacterial survival.[3][4] This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[3][4][5] The inhibition of MtTMPK disrupts this vital metabolic pathway, leading to impaired growth and survival of Mtb.[3] Therefore, MtTMPK is an attractive target for the development of new anti-tubercular drugs.[2][4]

This compound is a small molecule inhibitor designed to target this essential enzyme. To evaluate its efficacy, robust and reproducible cell-based assays are required to measure its potency in a cellular context. These assays are critical for determining the half-maximal inhibitory concentration (IC50) and for understanding the inhibitor's effects on bacterial viability.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of the MtTMPK enzyme, which directly impacts DNA synthesis. This leads to a reduction in cell proliferation and viability. The following diagrams illustrate the targeted pathway and the general workflow for assessing inhibitor potency.

Data Presentation

The potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the biological response by 50%. The results should be summarized in a clear and concise table.

| Compound | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| This compound | M. smegmatis | MTT Assay | 72 | 10.5 ± 1.2 |

| This compound | M. smegmatis | ATP Assay | 24 | 8.9 ± 0.9 |

| Rifampicin (Control) | M. smegmatis | MTT Assay | 72 | 0.1 ± 0.02 |

| Rifampicin (Control) | M. smegmatis | ATP Assay | 24 | 0.08 ± 0.01 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

-

Mycobacterium smegmatis mc²155 (or other suitable non-pathogenic mycobacterial strain)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

-

This compound

-

Rifampicin (positive control)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Sorenson's glycine buffer (0.1 M glycine, 0.1 M NaCl, pH 10.5)

-

96-well clear flat-bottom microplates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Culture:

-

Grow M. smegmatis in Middlebrook 7H9 broth at 37°C with shaking to mid-log phase (OD600 of 0.6-0.8).

-